(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride
Description
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Properties
Molecular Formula |
C7H10BrCl3N2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(2-bromo-5-chlorophenyl)methylhydrazine;dihydrochloride |
InChI |
InChI=1S/C7H8BrClN2.2ClH/c8-7-2-1-6(9)3-5(7)4-11-10;;/h1-3,11H,4,10H2;2*1H |
InChI Key |
TUDWPUZCAZXHQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNN)Br.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
CAS number and molecular weight of (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride, a halogenated benzylhydrazine derivative of interest in medicinal chemistry and drug discovery. The document details the compound's fundamental physicochemical properties, outlines a logical synthetic pathway with mechanistic insights, and explores its potential applications based on the established bioactivity of related hydrazine-containing molecules. Furthermore, this guide presents a detailed, step-by-step protocol for its analysis, ensuring scientific integrity and reproducibility. Visualizations of the synthetic workflow and a speculative mechanism of action are provided to enhance understanding. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel hydrazine derivatives.
Core Compound Identification and Properties
(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride is a substituted benzylhydrazine salt. The presence of bromine and chlorine atoms on the benzene ring, combined with the reactive hydrazine moiety, makes it a versatile building block in synthetic and medicinal chemistry.
| Property | Value | Source |
| CAS Number | 2044706-95-6 | [1][2] |
| Molecular Formula | C₇H₁₀BrCl₃N₂ | [2] |
| Molecular Weight | 308.43 g/mol | [1][2] |
| IUPAC Name | [(2-bromo-5-chlorophenyl)methyl]hydrazine dihydrochloride | [1] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)Cl)Br.Cl.NN | [1] |
Synthesis of (2-Bromo-5-chlorobenzyl)hydrazine Dihydrochloride
The synthesis of (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride can be logically approached through the nucleophilic substitution of a suitable benzyl halide with hydrazine. This well-established method for preparing benzylhydrazines offers a straightforward and efficient route.[2] An alternative, though potentially more complex, pathway could involve the reductive amination of 2-bromo-5-chlorobenzaldehyde.
Proposed Synthetic Pathway: Nucleophilic Substitution
The primary route to (2-Bromo-5-chlorobenzyl)hydrazine involves the reaction of 2-bromo-5-chlorobenzyl bromide (or chloride) with an excess of hydrazine hydrate. The use of excess hydrazine is crucial to minimize the formation of the disubstituted product. The reaction proceeds via an SN2 mechanism, where the highly nucleophilic hydrazine attacks the benzylic carbon, displacing the halide leaving group. The resulting free base is then treated with hydrochloric acid to yield the stable dihydrochloride salt.
Caption: Proposed synthesis workflow for (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride.
Experimental Protocol: Synthesis
Materials:
-
2-Bromo-5-chlorobenzyl bromide
-
Hydrazine hydrate (80% solution in water)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Hydrochloric acid (concentrated)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromo-5-chlorobenzyl bromide (1.0 eq) in a suitable solvent such as ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an excess of hydrazine hydrate (e.g., 4.0 eq) dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent to obtain the crude (2-Bromo-5-chlorobenzyl)hydrazine free base.
-
Dissolve the crude product in a minimal amount of ethanol and cool in an ice bath.
-
Add concentrated hydrochloric acid dropwise until the precipitation of the dihydrochloride salt is complete.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride.
Potential Applications in Drug Development
Hydrazine derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this functional group.[3][4][5] Their biological activities are diverse, ranging from antimicrobial and anticancer to anti-inflammatory and antidepressant effects.[3][4][6]
The structure of (2-Bromo-5-chlorobenzyl)hydrazine suggests its potential as a precursor for various bioactive molecules. The hydrazine moiety can readily react with aldehydes and ketones to form hydrazones, a class of compounds known for their broad pharmacological profiles.[1]
Speculative Mechanism of Action: MAO Inhibition
Substituted benzylhydrazines have been historically investigated as monoamine oxidase (MAO) inhibitors.[7] MAOs are enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes leads to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and other neurological disorders. The title compound, being a substituted benzylhydrazine, could potentially act as an MAO inhibitor.
Caption: Speculative mechanism of action for (2-Bromo-5-chlorobenzyl)hydrazine as a MAO inhibitor.
Analytical Methods for Characterization and Quality Control
Ensuring the purity and identity of (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride is paramount for its use in research and development. A combination of spectroscopic and chromatographic techniques should be employed.
Recommended Analytical Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation. The spectra should be consistent with the expected chemical shifts and coupling constants for the aromatic and aliphatic protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for assessing the purity of the compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) and UV detection would be appropriate.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, such as N-H and C-H stretches.
Protocol: Purity Determination by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in the mobile phase.
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the sample solution.
-
Run the gradient program and record the chromatogram.
-
Calculate the purity of the sample by determining the area percentage of the main peak.
Safety and Handling
(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Hydrazine derivatives can be toxic and should be treated as potentially hazardous. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride is a compound with significant potential as a building block in the synthesis of novel, biologically active molecules. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, potential applications in drug discovery, and detailed analytical methods for its characterization. The information presented herein is intended to empower researchers to confidently work with this compound and explore its full potential in their scientific endeavors.
References
- Taha, M., et al. (2019). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 10(6), 2685-2693.
- Anusandhanvallari. (2023).
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Hydrazine Derivatives in Modern Pharmaceutical Synthesis. Available from: [Link]
- Gomes, P. A. C., et al. (2021).
- ATSDR. (1997). Analytical Methods. In Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (US).
- Veeramanikandan, S., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(1), 127-133.
- McBride, W. R., Henry, R. A., & Skolnik, S. (1953). Potentiometric Analytical Methods for Hydrazino Compounds. Sydrazine Sulfate. Analytical Chemistry, 25(7), 1042–1046.
- United Kingdom Atomic Energy Authority. (1962). ANALYTICAL METHOD FOR THE DETERMINATION OF HYDRAZINE IN 35% HYDRAZINE SOLUTIONS.
- George, G. D., & Stewart, J. T. (1990). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Analytical Letters, 23(8), 1417-1429.
- Zubenko, A. D., et al. (2017). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 72(8), 757-770.
- Reddy, B. V. S., et al. (2015). Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. New Journal of Chemistry, 39(12), 9031-9035.
- Butler, D. E., et al. (1971). Synthesis of 1-Methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry, 14(11), 1052-1055.
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 4. psvmkendra.com [psvmkendra.com]
- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
Unlocking the Therapeutic Potential of (2-Bromo-5-chlorobenzyl)hydrazine Dihydrochloride: A Technical Guide for Drug Discovery
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of the novel building block, (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride. While direct therapeutic applications of this specific molecule are not yet established in publicly available literature, its structural motifs—a substituted benzyl group and a reactive hydrazine moiety—suggest a rich landscape for drug discovery. Hydrazine derivatives are a well-established class of pharmacophores present in numerous approved drugs, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[1] This document will therefore serve as a roadmap, detailing the synthesis, characterization, and a strategic screening cascade to elucidate the therapeutic promise of this compound.
The Scientific Rationale: Why Investigate (2-Bromo-5-chlorobenzyl)hydrazine?
The therapeutic potential of a molecule is often inferred from its structural components. The title compound possesses two key features that warrant investigation:
-
The Substituted Benzyl Ring: The presence of bromo and chloro substituents on the benzene ring can significantly influence the molecule's lipophilicity, electronic properties, and metabolic stability. These halogens can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
-
The Hydrazine Moiety: The hydrazine group (-NH-NH2) is a versatile functional group known for its ability to form hydrazones through reaction with aldehydes and ketones.[2] This reactivity is often exploited in the design of covalent inhibitors and probes for biological targets. Furthermore, the hydrazine moiety is a key component of several drugs, such as the antidepressant phenelzine and the antihypertensive hydralazine, which act through mechanisms like monoamine oxidase (MAO) inhibition.
Given these features, (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride is a promising scaffold for the development of novel therapeutics. This guide outlines a systematic approach to unlock this potential.
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. The following table summarizes the known and predicted properties of (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride.
| Property | Value | Source |
| CAS Number | 2044706-95-6 | [3] |
| Molecular Formula | C₇H₁₀BrCl₃N₂ | [3] |
| Molecular Weight | 308.43 g/mol | [3] |
| IUPAC Name | (2-bromo-5-chlorobenzyl)hydrazine dihydrochloride | [3] |
| SMILES | NNCC1=CC(Cl)=CC=C1Br.[H]Cl.[H]Cl | [3] |
| Predicted XlogP | 2.5 | [4] |
Synthesis and Characterization: A Proposed Workflow
The first practical step in evaluating the therapeutic potential of (2-Bromo-5-chlorobenzyl)hydrazine is its synthesis and rigorous characterization. The following workflow is proposed, starting from commercially available precursors.
Sources
- 1. In vivo and in vitro genotoxicity of three antihypertensive hydrazine derivatives (hydralazine, dihydralazine, and endralazine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride 95.00% | CAS: 2044706-95-6 | AChemBlock [achemblock.com]
- 4. PubChemLite - (2-bromo-5-chlorophenyl)hydrazine (C6H6BrClN2) [pubchemlite.lcsb.uni.lu]
Reactivity profile of 2-bromo-5-chloro substituted benzyl hydrazines
This technical guide details the reactivity profile, synthesis, and application of 2-bromo-5-chlorobenzyl hydrazine , a specialized bifunctional building block in medicinal chemistry.
Technical Guide & Whitepaper
Executive Summary
The 2-bromo-5-chlorobenzyl hydrazine scaffold represents a high-value "linchpin" intermediate in the synthesis of fused heterocycles, particularly indazoles and quinazolines . Its utility stems from its dual-functionality:
-
The Hydrazine Moiety: A versatile bis-nucleophile capable of condensation, acylation, and alkylation.
-
The Orthogonal Halogenation: The ortho-bromide provides a facile handle for intramolecular cyclization (e.g., Buchwald-Hartwig type), while the meta-chloride (relative to the methylene) remains intact for late-stage diversification via Suzuki-Miyaura coupling.
This guide provides an in-depth analysis of the molecule's electronic behavior, a validated synthesis protocol, and a roadmap for its application in generating privileged pharmacophores.
Structural Analysis & Electronic Properties
The Methylene Insulator Effect
Unlike phenyl hydrazines, where the nitrogen lone pair is delocalized into the aromatic system, benzyl hydrazines possess a methylene (
-
Basicity: The hydrazine nitrogens retain sp³ character, making them significantly more basic (
for the conjugate acid) than their phenyl hydrazine counterparts. -
Inductive Influence: The 2-bromo and 5-chloro substituents exert a strong electron-withdrawing inductive effect (-I). This lowers the
slightly relative to unsubstituted benzyl hydrazine, but crucially, it increases the acidity of the benzylic protons, making the molecule susceptible to oxidation or elimination under harsh basic conditions.
Steric Environment & Nucleophilicity
The 2-bromo substituent creates significant steric bulk proximal to the
-
vs.
Selectivity: While is electronically enriched due to the alkyl donation of the benzyl group, the ortho-bromo substituent sterically hinders attack at this position. Consequently, reactions with bulky electrophiles tend to occur selectively at the distal nitrogen. -
Chemo-differentiation: The bromine atom is the primary site for oxidative addition with Pd(0) catalysts, allowing for site-selective intramolecular C-N bond formation to generate the indazole core without disturbing the chlorine atom.
Synthesis & Preparation
Direct alkylation of hydrazine with benzyl halides often leads to poly-alkylation. The most robust protocol utilizes a large excess of hydrazine hydrate to favor the mono-alkylated product.
Experimental Protocol: Synthesis from Benzyl Bromide
Reaction Class: Nucleophilic Substitution (
Reagents:
-
2-Bromo-5-chlorobenzyl bromide (1.0 eq)
-
Hydrazine hydrate (64% in water) (10.0 eq)
-
Ethanol (Solvent)
Step-by-Step Methodology:
-
Preparation: Charge a reaction flask with hydrazine hydrate (10.0 eq) and ethanol (
). Cool to . -
Addition: Dissolve 2-bromo-5-chlorobenzyl bromide in a minimal amount of ethanol. Add this solution dropwise to the stirring hydrazine solution over 30 minutes. Crucial: High dilution and slow addition prevent dimer formation (bis-benzyl hydrazine).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Work-up: Concentrate the mixture under reduced pressure to remove ethanol and excess hydrazine.
-
Extraction: Dilute the residue with DCM and wash with
(to ensure free base form) followed by brine. -
Purification: If necessary, convert to the hydrochloride salt by adding
in ether, filtering the precipitate. This stabilizes the hydrazine against oxidation.
Core Reactivity Pathways
Pathway A: Indazole Formation (Intramolecular C-N Coupling)
This is the primary application of this scaffold in drug discovery. The hydrazine condenses with an aldehyde, and the resulting hydrazone undergoes Pd-catalyzed cyclization.
Mechanism:
-
Condensation: Reaction with
yields the hydrazone. -
Oxidative Addition: Pd(0) inserts into the
bond. -
Amination: Intramolecular attack of the hydrazone nitrogen onto the Pd center, followed by reductive elimination to form the
-indazole or -indazole depending on tautomeric preferences and substitution.
Pathway B: Pyrazole/Pyrazoline Synthesis
Reaction with
Visualization of Reactivity
The following diagram illustrates the divergent synthesis pathways available from the core scaffold.
Caption: Divergent synthetic pathways from the 2-bromo-5-chlorobenzyl hydrazine core, highlighting the sequential cyclization and functionalization strategy.
Case Study: Synthesis of 5-Chloro-1H-Indazole Derivatives
A critical workflow in kinase inhibitor development involves converting this hydrazine into a substituted indazole.
Protocol: Pd-Catalyzed Intramolecular Cyclization
Objective: Cyclization of the hydrazone derived from 2-bromo-5-chlorobenzyl hydrazine.
Reagents:
-
Hydrazone intermediate (1.0 eq)
- (2 mol%)
-
Xantphos or BINAP (4 mol%)
- (2.0 eq)
-
Toluene (anhydrous)
Procedure:
-
Degassing: Suspend the hydrazone, base, and ligand in toluene. Sparge with argon for 15 minutes.
-
Catalyst Addition: Add the Pd precursor rapidly under argon flow.
-
Heating: Heat the reaction to
in a sealed tube for 12-18 hours. -
Mechanism Check: The reaction proceeds via oxidative addition to the
bond. The bond remains inert under these conditions (below with Xantphos), preserving it for future steps. -
Work-up: Filter through Celite, concentrate, and purify via flash chromatography.
Data Summary: Halogen Selectivity
The following table summarizes the reactivity difference between the two halogen substituents, guiding orthogonal functionalization.
| Feature | 2-Bromo Substituent | 5-Chloro Substituent |
| Bond Dissociation Energy | Lower ( | Higher ( |
| Pd-Oxidative Addition | Fast (Room Temp - | Slow ( |
| Primary Role | Cyclization Handle (Intramolecular) | Diversification Handle (Intermolecular) |
| Steric Impact | High (Ortho to linker) | Low (Meta to linker) |
Safety & Stability Considerations
-
Genotoxicity: Hydrazines and benzyl halides are potential alkylating agents and genotoxins. All handling must occur in a fume hood with double-gloving.
-
Oxidative Instability: Free base benzyl hydrazines oxidize in air to form azo compounds or hydrazones. Store as the hydrochloride salt at
under argon. -
Exotherm: The reaction of benzyl halides with hydrazine hydrate is exothermic. Control temperature strictly during addition.
References
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[1] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.[1] Organic Letters, 16(12), 3114–3117.
-
Lundgren, A., & Bejot, R. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization.[2] Organic Letters, 26, 1229-1232.[2]
-
PubChem. (2025).[3][4][5][6] 2-Bromo-5-chlorobenzylhydrazine hydrochloride | C7H9BrClN2. National Library of Medicine.
-
Song, J. J., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.[7] The Journal of Organic Chemistry, 71(21), 8166–8172.
Sources
- 1. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 2. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 3. 2-Bromo-5-chlorobenzaldehyde | C7H4BrClO | CID 15391279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-5-chloropyrazine | C4H2BrClN2 | CID 37818725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-5-chloronitrobenzene | C6H3BrClNO2 | CID 2794904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-5-chlorobenzonitrile | C7H3BrClN | CID 10330944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Scaffold Assembly Using (2-Bromo-5-chlorobenzyl)hydrazine Dihydrochloride
Topic: Synthesis protocols using (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride as a reagent Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Introduction & Reagent Profile
(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride (CAS: 2044706-95-6) is a specialized bifunctional building block designed for the rapid assembly of privileged heterocyclic scaffolds. Unlike simple alkyl hydrazines, this reagent incorporates a halogenated benzyl moiety with orthogonal reactivity:
-
Hydrazine Nucleophile: The primary hydrazine group serves as a dinucleophile for the construction of nitrogenous heterocycles (pyrazoles, pyridazines, triazines).
-
Electrophilic "Hook" (Ar-Br): The ortho-bromo substituent is positioned for steric control or subsequent palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), enabling late-stage diversification.
-
SAR Modulator (Ar-Cl): The meta-chloro group (relative to the hydrazine tether) provides metabolic stability and lipophilicity modulation (Topliss scheme) without interfering with standard Pd-catalyzed cross-couplings at the more reactive bromo-position.
Key Physical Properties
| Property | Specification |
| Molecular Formula | C₇H₁₀BrCl₃N₂ (Dihydrochloride salt) |
| Molecular Weight | 308.43 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, MeOH; Insoluble in non-polar organics (until free-based) |
| Handling | Hygroscopic; Store under inert atmosphere at 2-8°C |
Core Applications & Reaction Logic
The utility of this reagent lies in its ability to form an N-benzyl heterocyclic core that is pre-functionalized for library generation. The synthesis workflow typically follows a "Construct-then-Couple" logic.
Mechanistic Pathway: Pyrazole Assembly
The most prevalent application is the condensation with 1,3-dicarbonyls to form 1-(2-bromo-5-chlorobenzyl)pyrazoles . This reaction proceeds via an initial nucleophilic attack of the terminal hydrazine nitrogen on the carbonyl, followed by dehydration, intramolecular cyclization, and aromatization.
Critical Technical Note: As a dihydrochloride salt, the reagent is non-nucleophilic in its stored state. Successful protocols must include an in situ neutralization step (using NaOAc, Et₃N, or K₂CO3) to liberate the free hydrazine species.
Experimental Protocols
Protocol A: Regioselective Synthesis of 1-(2-Bromo-5-chlorobenzyl)-3,5-dimethylpyrazole
Target: Creation of a p38 MAP kinase inhibitor scaffold.
Materials
-
(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride (1.0 equiv)
-
2,4-Pentanedione (Acetylacetone) (1.1 equiv)
-
Sodium Acetate (NaOAc) or Triethylamine (Et₃N) (2.2 equiv)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic, 10 mol%)
Step-by-Step Methodology
-
Salt Neutralization: In a round-bottom flask equipped with a magnetic stir bar, suspend (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride (308 mg, 1.0 mmol) in Ethanol (5 mL).
-
Base Addition: Add Triethylamine (306 µL, 2.2 mmol) dropwise. The suspension should clarify or change texture as the free hydrazine is liberated and Et₃N·HCl forms. Stir for 10 minutes at room temperature.
-
Condensation: Add 2,4-Pentanedione (113 µL, 1.1 mmol) followed by glacial acetic acid (6 µL).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 78°C (reflux) for 3–4 hours.
-
Monitoring: Monitor by TLC (System: Hexanes/EtOAc 4:1). The hydrazine starting material (polar, baseline) should disappear, and a new non-polar spot (product) should appear.
-
-
Work-up: Cool the reaction mixture to room temperature.
-
Option A (Precipitation): Pour the mixture into ice-cold water (20 mL). The product often precipitates as a white solid.[1] Filter, wash with water, and dry.[1]
-
Option B (Extraction): Remove ethanol under reduced pressure. Dissolve residue in EtOAc (20 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over Na₂SO₄ and concentrate.
-
-
Purification: If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Expected Yield: 85–95% Data Validation: ¹H NMR should show the disappearance of the diketone enol proton and the appearance of the pyrazole C4-H singlet (approx. δ 6.0 ppm) and the N-CH₂ benzylic singlet (approx. δ 5.3 ppm).
Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling
Target: Functionalization of the pyrazole scaffold to generate a focused library.
This protocol utilizes the ortho-bromo handle preserved from Protocol A.
Materials
-
1-(2-Bromo-5-chlorobenzyl)-3,5-dimethylpyrazole (from Protocol A) (1.0 equiv)
-
Aryl Boronic Acid (e.g., Phenylboronic acid) (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvent System: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology
-
Degassing: In a microwave vial or pressure tube, combine the pyrazole substrate (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and K₂CO₃ (207 mg, 1.5 mmol) in 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon or Nitrogen gas for 5 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (20 mg, 0.025 mmol). Seal the vessel immediately.
-
Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 30 minutes (microwave irradiation).
-
Work-up: Dilute with EtOAc, filter through a pad of Celite to remove Palladium black. Wash the filtrate with brine.
-
Purification: Concentrate and purify via automated flash chromatography.
Note on Selectivity: The meta-chloro substituent is significantly less reactive than the ortho-bromo group under these conditions, ensuring chemoselective coupling at the bromine site.
Visualizing the Workflow
The following diagram illustrates the "Construct-then-Couple" logic, highlighting the transformation of the hydrazine reagent into a drug-like scaffold.
Figure 1: Sequential assembly workflow transforming the hydrazine reagent into a functionalized biaryl scaffold.[2]
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete neutralization of HCl salts. | Ensure 2.0–2.2 equivalents of base are used. The hydrazine must be free-based to act as a nucleophile. |
| Regioisomer Mix | Asymmetric diketones used. | Use symmetric diketones (e.g., acetylacetone) or bulky substituents to direct regioselectivity. Benzylhydrazines typically favor formation of the isomer where the bulky group is distal to the N-benzyl group. |
| Ar-Cl Coupling | Over-reaction during Suzuki step. | Lower reaction temperature to 80°C and use milder bases (e.g., Na₂CO₃ instead of K₃PO₄). |
| Sticky Precipitate | Polymerization or side reactions. | Use Ethanol/Water mixtures for recrystallization rather than simple evaporation. |
References
-
Heller, S. T., & Natarajan, S. R. (2006).[3] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(13), 2675–2678.
-
Fleurisson, C., et al. (2022). "Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]." ChemRxiv.
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[4][5] "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters, 16(11), 3114–3117.
-
Organic Chemistry Portal. "Synthesis of Pyrazoles." (General Reactivity Reference).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 4. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 5. 2H-Indazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Removing unreacted (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride from reaction mixtures
The following guide is designed as a Technical Support Center resource for researchers working with (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride . It prioritizes field-proven, robust purification strategies over theoretical generalities.
Subject: Removal of Unreacted (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride (CAS: 2044706-95-6) is a nucleophilic building block often used in the synthesis of pyrazoles, indazoles, and hydrazones.[1] Its removal is critical due to its potential genotoxicity and interference with downstream biological assays.
This guide addresses the three most common purification scenarios:
-
Standard Workup: Partitioning based on pH-dependent solubility.
-
Trace Removal: Chemical scavenging for high-purity requirements.
-
Difficult Separations: Chromatographic strategies for co-eluting species.
Module 1: Solubility-Based Separation (The Standard Protocol)
Q: How do I remove the hydrazine salt via standard extraction?
A: The most reliable method utilizes the pH-switch technique . The dihydrochloride salt is highly water-soluble, whereas the free base is moderately lipophilic due to the halogenated benzyl ring. To ensure complete removal, you must keep the hydrazine protonated (water-soluble) while extracting your product into the organic phase.
Protocol 1: The Acidic Wash (For Acid-Stable Products)
-
Prerequisite: Your product must be stable at pH 1–2 and soluble in organic solvents (DCM, EtOAc).
-
Mechanism: At pH < 3, the hydrazine exists as the dication (
) or monocation, locking it in the aqueous phase.
Step-by-Step Workflow:
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Note: Avoid ether if the hydrazine salt tends to oil out.
-
-
First Wash (Salt Removal): Wash the organic layer with 0.5 M to 1.0 M HCl (2x volume).
-
Second Wash (Trace Removal): Wash with Brine (Saturated NaCl) to break any emulsions and remove residual acid.
-
Drying: Dry over anhydrous
and concentrate.
Protocol 2: The Reverse Extraction (For Basic/Amine Products)
-
Scenario: Your product is also a base (e.g., a pyridine or amine derivative) and protonates in acid.
-
Strategy: You cannot use acid washes. Instead, use the solubility differential .
-
Suspend the crude mixture in a non-polar solvent like Hexanes/Diethyl Ether (3:1) .
-
The halogenated hydrazine salt is insoluble in non-polar media and will precipitate.
-
Filter the solid hydrazine salt.
-
Concentrate the filtrate to obtain your product.
-
Visualization: Extraction Decision Logic
Figure 1: Decision tree for selecting the correct extraction protocol based on product stability.
Module 2: Chemical Scavenging (High Purity Requirements)
Q: Extraction didn't work. The hydrazine is still present by LC-MS. What now?
A: When physical separation fails, use Chemical Scavenging . This converts the nucleophilic hydrazine into a lipophilic hydrazone that is easily separated chromatographically or by filtration.
The Scavenger: 4-Nitrobenzaldehyde or Polymer-Supported Benzaldehyde.
-
Why: These aldehydes react rapidly with the hydrazine to form a stable hydrazone.
-
4-Nitrobenzaldehyde: Forms a highly colored (yellow/orange) hydrazone, making it easy to track on a column.
-
Polymer-Supported (PS-Benzaldehyde): Allows for "filtration-only" purification.
Protocol:
-
Quantify: Estimate the excess hydrazine (e.g., 0.2 eq remaining).
-
Add Scavenger: Add 1.5 equivalents (relative to the hydrazine impurity) of the scavenger resin or aldehyde.
-
Incubate: Stir at room temperature for 1–2 hours.
-
Workup:
-
If using Resin: Filter off the resin. The filtrate contains your product.
-
If using Free Aldehyde: The resulting hydrazone is much less polar than the free hydrazine. It will move to the solvent front or separate easily on silica gel.
-
Module 3: Troubleshooting & FAQs
Common Issues Table
| Symptom | Probable Cause | Corrective Action |
| Emulsion during extraction | Hydrazine salt acting as a surfactant due to the halogenated benzyl group. | Add Brine immediately. If persistent, filter the biphasic mixture through a pad of Celite . |
| Product co-elutes on Silica | Hydrazine is dragging (tailing) and overlapping with the product. | Add 1% Triethylamine (TEA) to the eluent to sharpen the hydrazine peak, OR use DCM:MeOH:NH4OH (90:10:1). |
| "Ghost" peaks in LC-MS | Hydrazine reacting with the HPLC solvent (e.g., acetone or acetaldehyde impurities). | Ensure HPLC samples are prepared in Acetonitrile/Water without ketones. Hydrazines react with acetone to form hydrazones in the vial. |
| Precipitate in NMR tube | Residual HCl salt is insoluble in | Filter the NMR sample or add a drop of |
Q: Can I use bleach to quench the hydrazine?
A: Proceed with extreme caution. While bleach (sodium hypochlorite) oxidizes hydrazines to nitrogen gas, the "2-Bromo-5-chlorobenzyl" moiety is electron-rich and prone to chlorination or oxidation at the benzylic position.
-
Recommendation: Use oxidative quenching (bleach/peroxide) only for waste disposal, never in the presence of your product.
References
-
PubChem. (2-Chlorobenzyl)hydrazine dihydrochloride Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Synthesis of Pyrazoles via Hydrazine Condensation. Org.[5][6][7][8] Synth. 2013, 90, 240-250. Available at: [Link]
-
ResearchGate. Discussion on Removal of Excess Hydrazine Hydrate. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4366130A - Process for removing residual hydrazine from caustic solutions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US4434292A - Process for the preparation of pyrazole - Google Patents [patents.google.com]
Validation & Comparative
1H NMR interpretation and peak assignment for (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride
This guide provides an in-depth technical analysis of the 1H NMR characterization of (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride , a critical intermediate in the synthesis of heterocycles and pharmaceutical scaffolds.
Unlike standard spectral lists, this guide focuses on the causality of chemical shifts, the specific effects of the dihydrochloride salt form, and a comparative analysis against its free base alternative.
Executive Summary & Structural Logic
(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride is a salt form of a substituted benzyl hydrazine. Its NMR spectrum is defined by three distinct regions: the deshielded aromatic protons (due to halogen electronics), the benzylic methylene, and the exchangeable hydrazine protons which vary heavily by solvent.
Structural Analysis (Graphviz)
The following diagram illustrates the atomic numbering used for peak assignment in this guide. Note the 1,2,5-substitution pattern , which dictates the specific coupling constants (
Experimental Protocol
The choice of solvent is the single most critical variable for this compound. The dihydrochloride salt is hygroscopic and acidic.
Method A: Structural Confirmation (DMSO-d6)
-
Purpose: To observe the full proton count, including the acidic hydrazine protons (
). -
Protocol:
-
Dry the NMR tube in an oven at 110°C for 1 hour to remove surface moisture.
-
Dissolve ~10 mg of sample in 0.6 mL DMSO-d6 (99.9 atom% D).
-
Critical Step: Run the spectrum immediately. Prolonged exposure to wet DMSO can cause H/D exchange or partial decomposition.
-
Note: Expect a large water peak at ~3.33 ppm due to the hygroscopic salt.
-
Method B: Backbone Verification (D₂O)
-
Purpose: To simplify the spectrum by eliminating broad
peaks and verifying the carbon backbone. -
Protocol:
-
Dissolve ~10 mg of sample in 0.6 mL D₂O .
-
Shake vigorously to ensure complete H/D exchange of the hydrazine protons.
-
All signals >8.0 ppm (except aromatics) should disappear.
-
Spectral Assignment & Interpretation[1][2][3][4]
The following assignments are based on the 1,2,5-substitution pattern rules and characteristic shifts for benzyl hydrazine salts.
A. The Aromatic Region (6.5 – 8.0 ppm)
The 2-Bromo-5-chloro substitution creates a specific splitting pattern.
-
H3 (Proton ortho to Br): Located between Br and H4.
-
H4 (Proton meta to Cl): Located between H3 and Cl.
-
H6 (Proton ortho to CH2): Located between Cl and the Benzyl group.
| Proton | Chemical Shift (δ ppm)* | Multiplicity | Coupling ( | Interpretation |
| H3 | 7.65 – 7.75 | Doublet ( | Deshielded by ortho-Br. Couples primarily with H4. | |
| H6 | 7.50 – 7.60 | Doublet ( | Ortho to alkyl group. Shows meta coupling to H4. | |
| H4 | 7.35 – 7.45 | Doublet of Doublets ( | Couples ortho to H3 and meta to H6. |
*> Note: Exact shifts vary by concentration/pH.[1] The relative order (H3 > H6 > H4) is governed by the deshielding power of Br vs Cl and the alkyl group.
B. The Aliphatic Region
| Proton | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| Benzylic CH₂ | 4.00 – 4.25 | Singlet ( | Generally a singlet. In ultra-dry DMSO, may appear as a doublet due to coupling with NH ( |
C. The Exchangeable Region (Salt Specific)
| Proton | Chemical Shift (δ ppm) | Appearance | Interpretation |
| -NH-NH₃⁺ | 8.50 – 10.50 | Very Broad | The dihydrochloride form protonates the hydrazine. These protons are highly acidic and appear as broad humps in DMSO. They vanish in D₂O. |
Comparative Analysis: Product vs. Alternatives
This section compares the Dihydrochloride Salt (the product) against its Free Base form and the Boc-Protected alternative. This data aids in decision-making for synthesis and storage.
Table 1: Comparative Performance & Spectral Characteristics[2][3][1][4]
| Feature | Dihydrochloride Salt (Product) | Free Base (Alternative) | Boc-Protected (Alternative) |
| Stability | High. Solid, resistant to oxidation. | Low. Oil/Solid, oxidizes to hydrazone/azo rapidly. | Very High. Stable solid. |
| Solubility | Water, DMSO, Methanol. | DCM, Ethyl Acetate, Toluene. | DCM, Ethyl Acetate.[3] |
| NMR Solvent | DMSO-d6 or D₂O required.[4] | CDCl₃ (standard). | CDCl₃. |
| Key NMR Feature | Broad/invisible NH peaks; distinct acidic protons. | Sharp NH/NH₂ peaks at 3.0–5.0 ppm. | Distinct Boc singlet (~1.4 ppm). |
| Use Case | Long-term storage; aqueous reactions. | Immediate use in synthesis. | Purification/Protection strategies. |
Comparison Workflow (Graphviz)
Use this logic flow to determine which form you are analyzing or should use.
Troubleshooting & Common Pitfalls
1. The "Missing" Hydrazine Peaks
-
Observation: In DMSO-d6, the signals at 9-10 ppm are absent or flattened into the baseline.
-
Cause: Presence of water in the DMSO or the sample.[3] Water facilitates rapid proton exchange, broadening the signal beyond detection.
-
Solution: Use a sealed ampoule of DMSO-d6 and dry the sample under high vacuum (P < 1 mbar) for 4 hours.
2. Chemical Shift Drift
-
Observation: The benzylic CH₂ moves from 4.1 ppm to 3.8 ppm.
-
Cause: pH change. If the salt is partially neutralized (e.g., by residual base in the NMR tube), the shift moves upfield toward the free base value.
-
Validation: Add a drop of DCl/D₂O to the tube. If the peak shifts back downfield (~4.1 ppm), it was a pH issue.
3. Impurity Signals
-
Ethanol/Isopropanol: Common recrystallization solvents. Look for triplets at 1.05 ppm (EtOH) or doublets at 1.04 ppm (IPA).
-
Hydrazine Hydrate: If synthesized from hydrazine hydrate, look for a sharp singlet at ~4-5 ppm (variable) if residual free hydrazine remains.
References
- Substituent Effects in NMR:Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
-
Solvent Residual Impurities: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Benzylhydrazine Synthesis & Characterization: Huc, I., & Lehn, J. M. (1997). Virtual combinatorial libraries: Dynamic generation of molecular and supramolecular diversity by self-assembly. Proceedings of the National Academy of Sciences. (Contains characterization data for similar benzyl hydrazine scaffolds). Link
-
Aromatic Coupling Constants: Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for 3J and 4J coupling analysis in substituted benzenes). Link
Sources
A Comparative Guide to the Mass Spectrometry Analysis and Fragmentation of (2-Bromo-5-chlorobenzyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Halogenated Benzylhydrazines
(2-Bromo-5-chlorobenzyl)hydrazine is a substituted benzylhydrazine containing two different halogen atoms on the aromatic ring. The presence of bromine and chlorine, with their distinct isotopic patterns, alongside the reactive hydrazine moiety and the benzyl group, presents a unique and informative case for mass spectrometric analysis. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification, purity assessment, and metabolic studies. This guide will compare and contrast the expected outcomes from two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI), providing a framework for method development and data interpretation.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is paramount as it dictates the extent of fragmentation and the type of information that can be gleaned from the mass spectrum.
Electron Ionization (EI): The "Hard" Ionization Approach
Electron Ionization (EI) is a high-energy technique that typically induces extensive fragmentation.[1] This "hard" ionization is highly valuable for structural elucidation as it provides a detailed fragmentation fingerprint of the molecule.
Expected Behavior of (2-Bromo-5-chlorobenzyl)hydrazine under EI:
-
Molecular Ion (M•+): The molecular ion is expected to be observed, but its abundance may be low due to the lability of the benzyl-hydrazine bond. The presence of both bromine and chlorine will result in a characteristic isotopic cluster for the molecular ion peak.
-
Fragmentation: Extensive fragmentation is anticipated. The fragmentation pathways will be governed by the stability of the resulting ions and neutral losses.
Electrospray Ionization (ESI): The "Soft" Ionization Alternative
In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in minimal fragmentation, primarily producing protonated molecules ([M+H]^+).[1] This makes it ideal for determining the molecular weight of the analyte.
Expected Behavior of (2-Bromo-5-chlorobenzyl)hydrazine under ESI:
-
Protonated Molecule ([M+H]^+): A prominent peak corresponding to the protonated molecule is expected. The isotopic pattern arising from the bromine and chlorine atoms will be clearly visible.
-
In-source Fragmentation: By increasing the cone voltage, some fragmentation can be induced. This allows for a degree of structural confirmation without resorting to tandem mass spectrometry (MS/MS).
Predicted Fragmentation Patterns of (2-Bromo-5-chlorobenzyl)hydrazine
The fragmentation of (2-Bromo-5-chlorobenzyl)hydrazine is predicted to be driven by the cleavage of the weakest bonds and the formation of stable carbocations and radicals.
Key Fragmentation Pathways under Electron Ionization (EI)
The primary fragmentation pathways anticipated under EI are detailed below. The relative abundance of the resulting fragment ions will depend on their stability.
-
Alpha-Cleavage: The most favorable cleavage is expected to be the benzylic C-N bond cleavage, leading to the formation of the highly stable 2-bromo-5-chlorobenzyl cation.[2]
-
Loss of Halogens: Fragmentation involving the loss of bromine or chlorine radicals or hydrogen halides (HBr, HCl) from the benzyl fragment is also likely.[3]
-
Hydrazine Fragmentation: The hydrazine moiety itself can undergo fragmentation, leading to the loss of NH2 or N2H3 radicals.
Below is a DOT script representation of the predicted major fragmentation pathway.
Caption: Predicted EI fragmentation of (2-Bromo-5-chlorobenzyl)hydrazine.
Tandem Mass Spectrometry (MS/MS) Fragmentation of the ESI-Generated [M+H]⁺ Ion
Tandem mass spectrometry of the protonated molecule will provide valuable structural information through controlled collision-induced dissociation (CID).
-
Loss of Ammonia: A common fragmentation pathway for protonated hydrazines is the loss of a neutral ammonia molecule (NH3).
-
Benzylic C-N Cleavage: Similar to EI, cleavage of the benzylic C-N bond is expected, yielding the 2-bromo-5-chlorobenzyl cation.
The predicted MS/MS fragmentation is visualized in the following DOT script.
Sources
A Comparative Guide to HPLC Method Development for Purity Assessment of Hydrazine Dihydrochloride Salts
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of hydrazine dihydrochloride. As a critical starting material and potential impurity in numerous pharmaceutical manufacturing processes, the accurate quantification of hydrazine is paramount for ensuring drug safety and efficacy. This document will navigate the complexities of hydrazine analysis, compare various derivatization strategies, and present a robust, validated method, complete with experimental data and protocols.
The Analytical Challenge of Hydrazine
Hydrazine (H₂N-NH₂) is a small, highly polar, and reactive molecule. These characteristics present significant challenges for traditional reversed-phase HPLC analysis. Firstly, its high polarity leads to poor retention on nonpolar stationary phases. Secondly, and more critically, hydrazine lacks a chromophore, rendering it undetectable by UV-Vis spectrophotometry, a common HPLC detector.[1] Furthermore, its tendency for autoxidation necessitates rapid sample processing and derivatization to ensure accurate analysis.[2]
These challenges mandate a chemical modification step known as derivatization. By reacting hydrazine with a suitable reagent, a stable, detectable derivative with favorable chromatographic properties is formed. This guide will compare several common derivatization approaches.
Comparative Analysis of Derivatization Reagents
The choice of derivatization reagent is the most critical decision in developing an HPLC method for hydrazine. An ideal reagent should react specifically and completely with hydrazine under mild conditions to form a stable product with a strong chromophore. We will compare three widely used aldehyde-based reagents: p-dimethylaminobenzaldehyde, benzaldehyde, and salicylaldehyde.
dot
Caption: Comparison of key properties for common hydrazine derivatization reagents.
Table 1: Performance Comparison of Derivatization Reagents
| Parameter | p-Dimethylaminobenzaldehyde | Benzaldehyde | Salicylaldehyde |
| Reaction Product | p-Dimethylaminobenzaldazine | Benzalazine | Salicylaldazine |
| Limit of Detection (LOD) | ~0.3 µg/L[3] | ~0.002 µg/g[1] | ~1.03 ppm[4] |
| Limit of Quantitation (LOQ) | ~1.2 µg/L[3] | Not explicitly stated | ~3.1 ppm[4] |
| Wavelength of Max. Absorbance (λmax) | 480 nm[3] | 300 nm[1] | 360 nm[4] |
| Advantages | High specificity | Good sensitivity, low interference | Excellent sensitivity |
| Disadvantages | Potential for matrix interference | Requires heating for reaction completion[5] | Slightly lower stability in some matrices |
Based on this comparison, salicylaldehyde and benzaldehyde offer a good balance of sensitivity and robustness. For this guide, we will proceed with a method utilizing salicylaldehyde due to its superior sensitivity, which is critical for detecting trace levels of hydrazine as a genotoxic impurity.
Experimental Workflow: A Validated RP-HPLC Method
The following section details a stability-indicating RP-HPLC method for the quantification of hydrazine in hydrazine dihydrochloride raw material. The method was validated according to the International Council for Harmonisation (ICH) guidelines.[4]
dot
Caption: Experimental workflow for the HPLC analysis of hydrazine.
-
Hydrazine Dihydrochloride (for standard and sample preparation)
-
Salicylaldehyde (Reagent Grade)
-
Ammonium Dihydrogen Phosphate (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ultrapure Water
| Parameter | Condition |
| Column | Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Buffer:Methanol (25:75 v/v) (Buffer: 10g Ammonium Dihydrogen Phosphate in 1000 mL water)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | Ambient |
| Detection Wavelength | 360 nm[4] |
| Injection Volume | 20 µL |
-
Diluent: Methanol
-
Standard Stock Solution: Accurately weigh about 156 mg of hydrazine hydrate (equivalent to 100 mg of hydrazine) into a 10 mL volumetric flask, dissolve in and dilute to volume with water.[4]
-
Working Standard Solution: Further dilute the stock solution with diluent to achieve a final concentration appropriate for the expected impurity level.[4]
-
Sample Solution: Accurately weigh the hydrazine dihydrochloride sample and dissolve in the diluent to a known concentration.
-
Derivatization Procedure: To both standard and sample solutions, add a specified volume of salicylaldehyde solution (e.g., 1% in methanol). Allow the reaction to proceed at a controlled temperature for a set time to ensure complete formation of the salicylaldazine derivative.
The developed method was validated to demonstrate its suitability for the intended purpose.
Table 2: Summary of Validation Parameters
| Parameter | Result | Acceptance Criteria (ICH) |
| Linearity (r²) | 0.998[4] | ≥ 0.995 |
| LOD | 1.03 ppm[4] | Reportable |
| LOQ | 3.1 ppm[4] | Reportable |
| Accuracy (% Recovery) | 98.21% - 100.18%[6] | 80.0% - 120.0% |
| Precision (% RSD) | < 5.30%[4] | ≤ 10.0% for LOQ, ≤ 5.0% for higher concentrations |
| Specificity | No interference from blank and placebo | Peak purity > 990 |
| Robustness | %RSD < 3.8% for minor changes in method parameters[6] | %RSD should be within acceptable limits |
The validation results confirm that the method is linear, sensitive, accurate, precise, specific, and robust for the determination of hydrazine in hydrazine dihydrochloride.
Alternative Analytical Techniques
While HPLC with derivatization is the most common and robust method, other techniques can be employed for hydrazine analysis.
-
Gas Chromatography (GC): Can be used, often with derivatization to improve volatility and thermal stability.[2] However, it may be less suitable for non-volatile salt forms like hydrazine dihydrochloride.
-
Ion Chromatography: Can separate hydrazine as a cation without derivatization, but may lack the sensitivity of HPLC-UV methods.[7]
-
Spectrophotometry: A colorimetric method, often using p-dimethylaminobenzaldehyde, can be used for screening but may lack the specificity of a chromatographic separation.[2]
-
Potentiometric Titration: A classical chemical method that can be used for assay but is not suitable for trace impurity analysis.[8]
Conclusion
The purity assessment of hydrazine dihydrochloride requires a well-developed and validated analytical method to overcome the inherent challenges of the analyte. This guide has demonstrated that a reversed-phase HPLC method with pre-column derivatization using salicylaldehyde provides a sensitive, specific, and robust solution. The comparative data presented for different derivatization reagents highlights the critical considerations in method development. The detailed experimental protocol and validation summary serve as a comprehensive resource for researchers and quality control analysts in the pharmaceutical industry. The selection of an appropriate analytical method is crucial for ensuring the quality and safety of pharmaceutical products where hydrazine may be present as a genotoxic impurity.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Hydrazines. [Link]
-
Carter, C. H., Johnson, D. W., & Carter, H. W. (2014). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of analytical toxicology, 38(1), 28–33. [Link]
-
Li, J., Wang, Y., & Liu, H. (2017). Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method. Chinese Journal of Applied Chemistry, 34(8), 964-970. [Link]
-
Sojitra, C., Agarwal, S., Dholakia, C., Sudhakar, P., & Singh, K. K. (2019). Quantification of Hydrazine Hydrate in Imatinib Mesylate at Genotoxic level by Chromatographic Method. Indian Drugs, 56(12), 45-52. [Link]
- CN107064368A. (2017). The method that derivatization HPLC methods determine hydrazine hydrate.
-
Sudharshana Charyulu, S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1403-1410. [Link]
-
Pervunina, R. I. (2015). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 70(10), 1147-1162. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). HYDRAZINE (Method 33). [Link]
-
McBride, W. R., Henry, R. A., & Skolnik, S. (1951). Potentiometric Analytical Methods for Hydrazino Compounds. Sydrazine Sulfate. Analytical Chemistry, 23(6), 890–893. [Link]
-
Sudharshana Charyulu, S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. ResearchGate. [Link]
Sources
- 1. Issue's Article Details [indiandrugsonline.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method [yyhx.ciac.jl.cn]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. osha.gov [osha.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Reactivity Guide: (2-Bromo-5-chlorobenzyl)hydrazine vs. Non-Halogenated Analogs
This guide provides a technical comparison of (2-Bromo-5-chlorobenzyl)hydrazine against its non-halogenated analog (Benzylhydrazine ).[1] It is designed for medicinal chemists and process scientists optimizing heterocyclic synthesis.[1]
Executive Summary
(2-Bromo-5-chlorobenzyl)hydrazine (CAS: 2044706-95-6) is a bifunctional building block that diverges significantly from standard benzylhydrazine in synthetic utility.[1] While both compounds exhibit classical hydrazine nucleophilicity, the halogenated analog possesses a "latent" reactivity handle—the ortho-bromo group.
-
Non-Halogenated Analogs: Serve primarily as nucleophiles for simple condensation (hydrazone formation) or alkylation.[1]
-
Halogenated Analog: Functions as a privileged scaffold for the rapid construction of fused heterocycles (e.g., indazoles, quinazolines) via metal-catalyzed cross-coupling/cyclization cascades.[1]
Chemical Profile & Electronic Landscape[1]
The reactivity difference is governed by the electronic influence of the halogen substituents on the aromatic ring.
Comparative Properties Table
| Feature | (2-Bromo-5-chlorobenzyl)hydrazine | Benzylhydrazine (Non-Halogenated) |
| Molecular Weight | ~235.5 g/mol (Free base) | 122.17 g/mol |
| Electronic Effect | Strong -I (Inductive) effect from Br and Cl.[1] | Neutral / Mild +I from alkyl group.[1] |
| Nucleophilicity | Moderate. The electron-withdrawing ring decreases electron density on the | High. Standard primary alkyl hydrazine reactivity.[1] |
| Acidity (Benzylic H) | Increased. Benzylic protons are more acidic due to anion stabilization by halogens.[1] | Standard. pKa ~40 (DMSO).[1] |
| Primary Utility | Precursor for Indazoles and Pyrazoles via cyclization.[1] | Simple linker or hydrazone precursor.[1] |
Electronic Impact Analysis
The ortho-bromo and meta-chloro substituents exert a combined electron-withdrawing inductive effect (-I).
-
Basicity: The basicity of the hydrazine nitrogen is slightly attenuated compared to the non-halogenated analog. While exact pKa values are substrate-dependent, analogous trends in benzylamines suggest a decrease of ~0.5–1.0 pKa units.[1]
-
Impact: This makes the halogenated analog less prone to over-alkylation side reactions but requires slightly more vigorous conditions (or stronger bases) to initiate nucleophilic attack compared to benzylhydrazine.[1]
Divergent Reaction Pathways
The following diagram illustrates the critical divergence in reactivity. While both compounds undergo condensation, only the halogenated analog can access the "Cyclization Pathway."[1]
Figure 1: Divergent reactivity pathways. The halogenated analog grants access to fused heterocycles via Pd-catalyzed cyclization, a pathway inaccessible to the non-halogenated analog.
Experimental Protocols
Protocol 1: General Hydrazone Formation (Baseline Reactivity)
Applicable to both analogs. This reaction demonstrates that the electron-withdrawing halogens do not significantly hinder standard condensation reactions.[1]
Reagents:
Workflow:
-
Dissolve the hydrazine hydrochloride salt in Ethanol.[1] Add 1.0 equiv of Triethylamine (Et3N) to liberate the free base.[1]
-
Add the Aryl Aldehyde and catalytic Acetic Acid.[1]
-
Stir at Room Temperature for 2–4 hours . (Note: The non-halogenated analog may react slightly faster, often <1 hour).[1]
-
Workup: The product typically precipitates.[1] Filter and wash with cold ethanol.[1]
-
Data Check: The halogenated hydrazone is generally a stable solid, whereas non-halogenated benzyl hydrazones can sometimes be oils or low-melting solids.[1]
Protocol 2: Pd-Catalyzed Cyclization to Indazoles (Specific Utility)
Applicable ONLY to (2-Bromo-5-chlorobenzyl)hydrazine. This protocol leverages the ortho-bromo group to form the N-N bond of the indazole core, a reaction impossible with benzylhydrazine.
Mechanism: Intramolecular Buchwald-Hartwig Amination.[1]
Reagents:
-
(2-Bromo-5-chlorobenzyl)hydrazone derivative (from Protocol 1) (1.0 equiv)[1]
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand: Xantphos or BINAP (5–10 mol%)[1]
-
Base: Cs₂CO₃ (2.0 equiv)[1]
-
Solvent: Toluene or 1,4-Dioxane (degassed)[1]
Workflow:
-
Setup: In a glovebox or under Argon, charge a reaction vial with the halogenated hydrazone, Pd(OAc)₂, Ligand, and Cs₂CO₃.
-
Add degassed Toluene (0.1 M).
-
Reaction: Seal and heat to 100–110°C for 12–16 hours .
-
Monitoring: Monitor by LC-MS. Look for the loss of the bromine isotope pattern and formation of the cyclized mass (M - HBr).
-
Purification: Filter through a celite pad to remove inorganic salts and Palladium black.[1] Concentrate and purify via silica gel chromatography.
Expected Outcome: Formation of a 1-Benzyl-1H-indazole derivative. The 5-chloro substituent remains intact (as aryl chlorides are less reactive than aryl bromides under these specific conditions), providing a handle for further functionalization.[1]
References
-
Synthesis of Indazoles via Pd-Catalysis
-
General Hydrazine Reactivity & Basicity
-
Chemistry LibreTexts: Basicity of Arylamines and Analogs. Link
-
-
Compound Data (PubChem)
Sources
- 1. PubChemLite - (2-bromo-5-chlorophenyl)hydrazine (C6H6BrClN2) [pubchemlite.lcsb.uni.lu]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 8. 2H-Indazole synthesis [organic-chemistry.org]
- 9. (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride 95.00% | CAS: 2044706-95-6 | AChemBlock [achemblock.com]
- 10. (2-Bromo-5-chlorobenzyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
Technical Guide: Melting Point Determination & Validation for (2-Bromo-5-chlorobenzyl)hydrazine 2HCl
Content Type: Publish Comparison Guide Subject: (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride (CAS: 2044706-95-6) Audience: QC Analysts, Synthetic Chemists, and Drug Development Scientists
Executive Summary & Compound Profile
(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride is a critical benzylhydrazine intermediate, often utilized in the synthesis of kinase inhibitors and complex heterocycles. As a dihydrochloride salt, this compound presents specific characterization challenges distinguishable from its free base form: hygroscopicity and thermal decomposition .
Accurate melting point (MP) determination for this salt is not merely about finding a temperature; it is a validation of salt stoichiometry and purity. This guide compares the industry-standard Capillary Method against Differential Scanning Calorimetry (DSC) , providing a validated protocol to distinguish true melting events from pseudo-melting (dissolution in lattice water) or decomposition.
Compound Specifications
| Property | Detail |
| Chemical Name | (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride |
| CAS Number | 2044706-95-6 |
| Molecular Formula | C₇H₁₀BrCl₃N₂ |
| Molecular Weight | 308.43 g/mol |
| Physical State | White to off-white crystalline powder |
| Thermal Behavior | High melting point (>190°C) with likely decomposition; Hygroscopic |
Comparative Analysis: Capillary vs. DSC[2][3]
For hydrochloride salts, the choice of method significantly alters the observed result. The following comparison highlights why a multi-method approach is recommended for validation.
Performance Matrix
| Feature | Method A: Capillary (USP <741>) | Method B: DSC (Thermal Analysis) |
| Principle | Visual observation of phase change under controlled heating. | Measurement of heat flow (endothermic/exothermic events) vs. temperature. |
| Suitability for 2HCl Salts | Moderate. Subjective interpretation of "browning" (decomposition) vs. melting. | High. Clearly separates dehydration (broad endotherm) from melting (sharp peak). |
| Sample Requirement | ~1–5 mg (Destructive) | ~2–5 mg (Destructive) |
| Precision | ±1.0°C (Operator dependent) | ±0.1°C (Instrument dependent) |
| Decomposition Detection | Difficult. Often misidentified as melting range broadening. | Excellent. Exothermic events are distinct from endothermic melting. |
| Cost/Throughput | Low Cost / High Throughput | High Cost / Lower Throughput |
Expert Insight: For (2-Bromo-5-chlorobenzyl)hydrazine 2HCl, the Capillary method is sufficient for routine QC only if the sample is strictly dried. However, DSC is required for primary reference standard validation to prove that the endotherm is a melt and not a solvate desolvation.
Validated Experimental Protocols
Phase 1: Sample Pre-treatment (Mandatory)
Hydrazine dihydrochloride salts are prone to absorbing atmospheric moisture, which depresses the melting point (colligative property).
-
Drying: Dry the sample in a vacuum oven at 40°C for 4 hours over P₂O₅ or silica gel.
-
Handling: Limit exposure to air. Store in a desiccator until immediate analysis.
Phase 2: Method A - Capillary Determination (Routine QC)
Standard: USP <741> Class Ia
-
Preparation: Pack the dried sample into a capillary tube to a height of 2.5–3.5 mm. Tap on a hard surface to ensure tight packing (prevents air pockets).
-
Ramp 1 (Fast): Heat rapidly (10°C/min) to 170°C to estimate the onset.
-
Ramp 2 (Measurement): Cool to 160°C. Resume heating at a rate of 1.0°C/min .
-
Observation:
-
Sintering: Solid pulls away from walls (Record Temp).
-
Meniscus: Liquid phase clearly forms (Official MP Start).
-
Clear Point: Sample is fully liquid (Official MP End).[1]
-
Note: If the sample turns brown/black and bubbles before clearing, record as "Decomposition Point" (e.g., 198°C dec.) .
-
Phase 3: Method B - DSC Determination (Validation)
Standard: ASTM E794
-
Pan Selection: Use Crimped Aluminum Pans with a pinhole lid. (Hermetic pans may rupture if HCl gas is released during decomposition).
-
Purge Gas: Nitrogen at 50 mL/min (prevents oxidation of the hydrazine moiety).
-
Program:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 250°C.
-
-
Analysis:
-
Identify the Onset Temperature (intersection of baseline and leading edge). This is the thermodynamic melting point.
-
Watch for a broad shallow endotherm <100°C (indicates residual water/solvent).
-
Watch for sharp exotherms immediately following the melt (indicates decomposition).
-
Data Validation & Logic Flow
To ensure the reported melting point is accurate and not an artifact of impurities, follow this logic pathway.
Figure 1: Decision logic for validating melting point data using DSC. Note the critical loop for moisture detection.
Technical Nuances & Troubleshooting
The "Double-Melt" Phenomenon
In hydrazine dihydrochlorides, you may observe two peaks in DSC:
-
Peak 1 (~150-160°C): Possible solid-solid transition or loss of one HCl molecule (conversion to monohydrochloride).
-
Peak 2 (>190°C): True melting/decomposition of the salt. Corrective Action: Perform TGA (Thermogravimetric Analysis).[2] If significant weight loss correlates with Peak 1, it is a desolvation or degradation event, not the MP.
Corrosive Nature
The "2HCl" designation implies potential release of HCl gas upon heating.
-
Equipment Safety: Ensure DSC cell is purged well to protect the sensor from acid corrosion.
-
Capillary Safety: Dispose of capillaries in hazardous waste; do not crush them in open air.
References
-
U.S. Pharmacopeia (USP). <741> Melting Range or Temperature.[1] USP-NF. [1]
-
Fluorochem. Product Specification: (2-BROMO-5-CHLOROBENZYL)HYDRAZINE DIHYDROCHLORIDE (CAS 2044706-95-6).[3][4]
-
GuideChem. Hydrazine dihydrochloride Properties and Decomposition Data.
-
ResolveMass Laboratories. Comparison of Capillary vs. DSC Melting Point Determination.
-
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia.[1][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
